molecular formula C9H12N2 B093201 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile CAS No. 16738-88-8

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile

Cat. No. B093201
CAS RN: 16738-88-8
M. Wt: 148.2 g/mol
InChI Key: UKNPZSKZVNHMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile (MPC) is a cyclic compound that belongs to the class of cyclopropane derivatives. It is a colorless liquid with a characteristic odor and is widely used in scientific research. MPC has a unique structure that makes it an interesting target for synthesis and study.

Mechanism Of Action

The mechanism of action of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and cell death. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been shown to induce the expression of genes involved in apoptosis.

Biochemical And Physiological Effects

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of RNA polymerase and DNA polymerase. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. The compound has been found to induce the expression of genes involved in apoptosis and cell cycle arrest.

Advantages And Limitations For Lab Experiments

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has been extensively studied for its biological activity and has potential applications in cancer therapy and drug development. However, 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has some limitations for lab experiments. The compound is highly reactive and can react with other compounds in the lab. It is also toxic and should be handled with care.

Future Directions

There are several future directions for the study of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile. One possible direction is to investigate the molecular mechanism of action of the compound. This could lead to the development of more potent analogs with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in vivo. This could provide valuable information for the development of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as a therapeutic agent. Finally, the potential applications of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in drug delivery systems should be explored. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has the potential to be used as a carrier for drugs and other therapeutic agents.

Synthesis Methods

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile can be synthesized by reacting 2-methyl-2-propyl-1,3-propanediol with cyanogen bromide in the presence of a base. The reaction yields 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as the major product along with some minor byproducts. The synthesis of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is relatively simple and can be carried out on a large scale.

Scientific Research Applications

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been extensively studied for its biological activity. It has been shown to have antitumor, antiviral, and antibacterial properties. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has potential applications in cancer therapy and drug development.

properties

CAS RN

16738-88-8

Product Name

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

2-methyl-2-propylcyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C9H12N2/c1-3-4-8(2)5-9(8,6-10)7-11/h3-5H2,1-2H3

InChI Key

UKNPZSKZVNHMDY-UHFFFAOYSA-N

SMILES

CCCC1(CC1(C#N)C#N)C

Canonical SMILES

CCCC1(CC1(C#N)C#N)C

synonyms

2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile

Origin of Product

United States

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